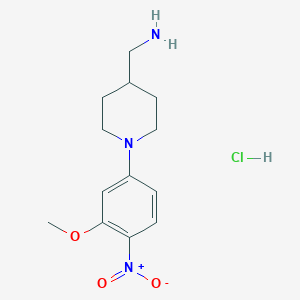
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2. It is a cationic amine derivative. The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2.2ClH/c1-7-3-2-6-12-10 (7)9 (11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H . This indicates the presence of cyclopropyl and pyridin-3-yl groups in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 221.13 g/mol. The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
1. Antidepressant Drug Development
- Biased Agonists of Serotonin 5-HT1A Receptors : Research by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives, including aryloxyethyl derivatives, demonstrated potential as antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, a key pathway in depression treatment.
2. Catalysis and Polymerization
- Zinc(II) Complexes in Polymer Synthesis : Kwon et al. (2015) Kwon, Nayab, & Jeong synthesized zinc(II) complexes involving iminopyridines (derivatives of pyridin-2-yl methanamine) for ring-opening polymerization of lactide, a critical process in producing polylactide, a biodegradable polymer.
3. Synthesis of Medicinal Compounds
- Asymmetric Synthesis of Piperidines : Froelich et al. (1996) Froelich, Désos, Bonin, Quirion, Husson, & Zhu described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using 2-cyano-6-phenyloxazolopiperidine. These compounds have relevance in the development of medicinal compounds, particularly in the field of neurochemistry.
4. Coordination Chemistry and Metal Complexes
- Structure of Copper(I) Complexes : Massa, Dehghanpour, & Jahani (2009) Massa, Dehghanpour, & Jahani studied the structure and properties of copper(I) complexes with bidentate iminopyridine ligands. Their research contributes to understanding the coordination chemistry of metal complexes, which is vital in catalysis and material science.
5. Antiviral Research
- Aminoadamantane Derivatives for Antiviral Activity : Kolocouris et al. (1994) Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq synthesized and evaluated aminoadamantane derivatives, including methanamines, for their antiviral activity against influenza A virus. Their findings contribute to the development of specific antiviral agents.
6. Biological Probes and Imaging Agents
- Luminescent Transition Metal Complexes : Lo (2015) Lo developed luminescent rhenium(I) and iridium(III) polypyridine complexes as biological probes and imaging reagents. These complexes can be used in biological sensing, diagnostic imaging, and even in therapeutic applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
(2-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-2-1-5-11-9(8)7-3-4-7;;/h1-2,5,7H,3-4,6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPNNTOUIGEKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2957125.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)
![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2957128.png)




![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide](/img/structure/B2957142.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)
